molecular formula C8H6N2 B1505504 3-(3-Pyridinyl)acrylonitrile

3-(3-Pyridinyl)acrylonitrile

Cat. No. B1505504
M. Wt: 130.15 g/mol
InChI Key: CNHMTMHYYONLOV-UHFFFAOYSA-N
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Patent
US06500823B1

Procedure details

3-(3-pyridyl) acrylic acid amidoxime was prepared by the reaction of 3-(3-pyridyl)-acrylonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3-(3-pyridyl)acrylonitrile was obtained from nicotinic aldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1.N[OH:12].[CH2:13]([OH:15])[CH3:14].O>N1C=CC=CC=1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1.[CH:3]1[CH:2]=[N:1][CH:6]=[C:14]([CH:13]=[O:15])[CH:4]=1.[C:9]([CH2:14][C:13]([OH:12])=[O:15])#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Type
product
Smiles
C1=CC(=CN=C1)C=O
Name
Type
product
Smiles
C(#N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06500823B1

Procedure details

3-(3-pyridyl) acrylic acid amidoxime was prepared by the reaction of 3-(3-pyridyl)-acrylonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3-(3-pyridyl)acrylonitrile was obtained from nicotinic aldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1.N[OH:12].[CH2:13]([OH:15])[CH3:14].O>N1C=CC=CC=1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1.[CH:3]1[CH:2]=[N:1][CH:6]=[C:14]([CH:13]=[O:15])[CH:4]=1.[C:9]([CH2:14][C:13]([OH:12])=[O:15])#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Type
product
Smiles
C1=CC(=CN=C1)C=O
Name
Type
product
Smiles
C(#N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06500823B1

Procedure details

3-(3-pyridyl) acrylic acid amidoxime was prepared by the reaction of 3-(3-pyridyl)-acrylonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3-(3-pyridyl)acrylonitrile was obtained from nicotinic aldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1.N[OH:12].[CH2:13]([OH:15])[CH3:14].O>N1C=CC=CC=1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1.[CH:3]1[CH:2]=[N:1][CH:6]=[C:14]([CH:13]=[O:15])[CH:4]=1.[C:9]([CH2:14][C:13]([OH:12])=[O:15])#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Type
product
Smiles
C1=CC(=CN=C1)C=O
Name
Type
product
Smiles
C(#N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.